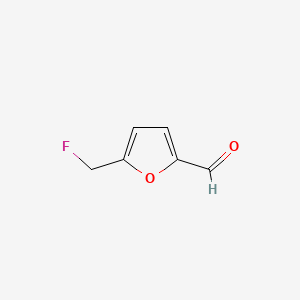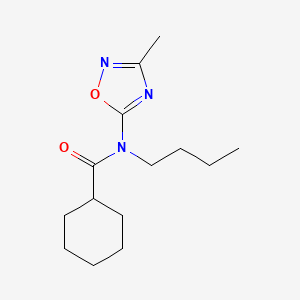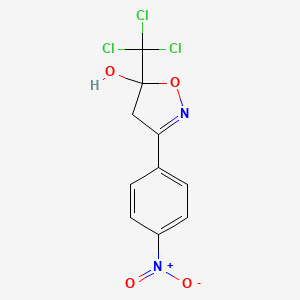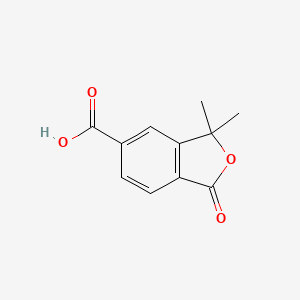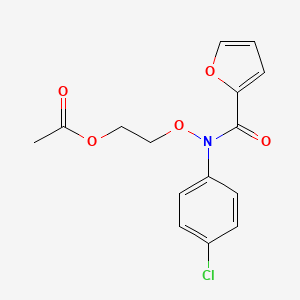
2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate typically involves the reaction of furan-2-carbonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl acetate to form the final product . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce aniline derivatives .
Applications De Recherche Scientifique
2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mécanisme D'action
The mechanism of action of 2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate involves its interaction with specific molecular targets. The furan ring and the chlorophenyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxamides: These compounds share a similar core structure and exhibit comparable biological activities.
Chlorophenyl derivatives: Compounds with a chlorophenyl group often show enhanced biological activity due to the electron-withdrawing nature of the chlorine atom.
Uniqueness
2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate stands out due to its unique combination of a furan ring and a chlorophenyl group, which contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H14ClNO5 |
|---|---|
Poids moléculaire |
323.73 g/mol |
Nom IUPAC |
2-[4-chloro-N-(furan-2-carbonyl)anilino]oxyethyl acetate |
InChI |
InChI=1S/C15H14ClNO5/c1-11(18)20-9-10-22-17(13-6-4-12(16)5-7-13)15(19)14-3-2-8-21-14/h2-8H,9-10H2,1H3 |
Clé InChI |
QWCVUCJXGQJFJD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCON(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione](/img/structure/B12895883.png)
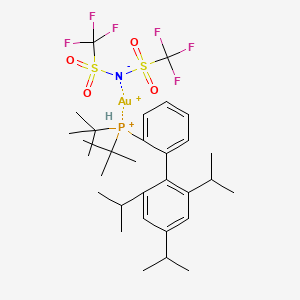
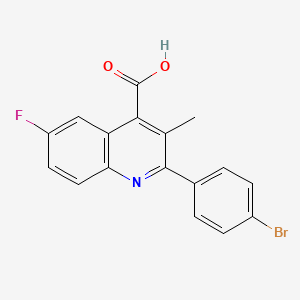
![Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine](/img/structure/B12895906.png)
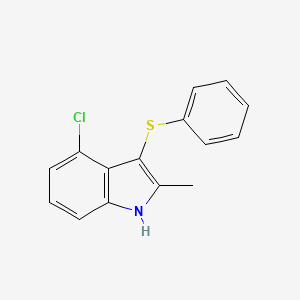
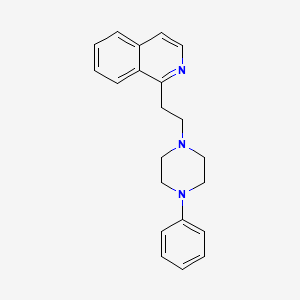
![Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12895936.png)
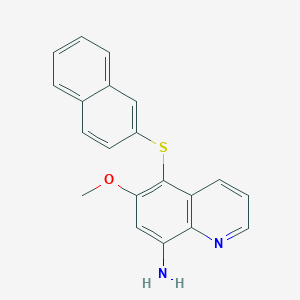
![Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12895944.png)
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
